molecular formula C19H19N7O B2389204 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide CAS No. 1396809-67-8

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide

Cat. No.: B2389204
CAS No.: 1396809-67-8
M. Wt: 361.409
InChI Key: GHDGJXIDJZXHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 4-phenylpiperazine to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can potentially reduce side effects compared to other inhibitors .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c27-18(17-14-20-6-7-21-17)24-15-12-22-19(23-13-15)26-10-8-25(9-11-26)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGJXIDJZXHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.